![molecular formula C9H7BrN2 B2561850 1-(3-Bromopyridin-2-yl)cyclopropanecarbonitrile CAS No. 1876944-81-8](/img/structure/B2561850.png)
1-(3-Bromopyridin-2-yl)cyclopropanecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromopyridin-2-yl)cyclopropanecarbonitrile is a chemical compound with the CAS Number: 1876944-81-8 . It has a molecular weight of 223.07 . The IUPAC name for this compound is 1-(3-bromopyridin-2-yl)cyclopropane-1-carbonitrile .
Molecular Structure Analysis
The InChI code for 1-(3-Bromopyridin-2-yl)cyclopropanecarbonitrile is 1S/C9H7BrN2/c10-7-2-1-5-12-8(7)9(6-11)3-4-9/h1-2,5H,3-4H2 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
1-(3-Bromopyridin-2-yl)cyclopropanecarbonitrile is a solid or semi-solid or liquid or lump . It should be stored sealed in dry conditions at 2-8°C .Scientific Research Applications
a. Targeted Kinase Inhibitors: The cyclopropane ring in this compound can be modified to create kinase inhibitors. These inhibitors play a crucial role in cancer therapy by selectively blocking specific kinases involved in aberrant signaling pathways.
b. Anti-Inflammatory Agents: Researchers investigate derivatives of 1-(3-Bromopyridin-2-yl)cyclopropanecarbonitrile for their anti-inflammatory properties. These compounds may inhibit pro-inflammatory enzymes or modulate immune responses.
a. Cross-Coupling Reactions: 1-(3-Bromopyridin-2-yl)cyclopropanecarbonitrile can participate in palladium-catalyzed cross-coupling reactions. These reactions allow chemists to form carbon-carbon bonds, enabling the synthesis of complex molecules.
b. Building Block for Heterocyclic Compounds: The pyridine ring in this compound provides a versatile starting point for constructing various heterocyclic structures. Researchers use it to create fused ring systems with diverse properties.
Material Science
While less explored, this compound has potential applications in material science:
a. Organic Semiconductors: Researchers investigate the electronic properties of derivatives of 1-(3-Bromopyridin-2-yl)cyclopropanecarbonitrile. These compounds may serve as organic semiconductors in optoelectronic devices.
b. Ligands for Coordination Chemistry: The nitrile group can act as a ligand in coordination complexes. Researchers explore its use in metal-organic frameworks (MOFs) and other materials.
Safety and Hazards
The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statement associated with it is H302, which means it is harmful if swallowed . The precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
1-(3-bromopyridin-2-yl)cyclopropane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-7-2-1-5-12-8(7)9(6-11)3-4-9/h1-2,5H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QADYZSDMZMKJHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C2=C(C=CC=N2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.